molecular formula C12H12FN3O B8061798 2-amino-5-[(3-fluorophenyl)methyl]-6-methyl-1H-pyrimidin-4-one

2-amino-5-[(3-fluorophenyl)methyl]-6-methyl-1H-pyrimidin-4-one

Cat. No.: B8061798
M. Wt: 233.24 g/mol
InChI Key: WTAHCUYHYONOLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5-[(3-fluorophenyl)methyl]-6-methyl-1H-pyrimidin-4-one is a chemical compound listed in the PubChem database. It is known for its unique properties and potential applications in various fields of science and industry. This compound has garnered interest due to its specific chemical structure and reactivity, making it a subject of study in synthetic chemistry and material science.

Preparation Methods

The preparation of 2-amino-5-[(3-fluorophenyl)methyl]-6-methyl-1H-pyrimidin-4-one involves several synthetic routes. One common method includes the reaction of an epoxy resin with an aldehyde containing reactive hydrogen to obtain an aldehyde group-containing epoxy derivative. This derivative is then reacted with a primary amine under controlled conditions to yield the desired compound . Industrial production methods often involve large-scale reactions in controlled environments to ensure the purity and yield of the compound.

Chemical Reactions Analysis

2-amino-5-[(3-fluorophenyl)methyl]-6-methyl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce alcohols.

Scientific Research Applications

2-amino-5-[(3-fluorophenyl)methyl]-6-methyl-1H-pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-amino-5-[(3-fluorophenyl)methyl]-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-amino-5-[(3-fluorophenyl)methyl]-6-methyl-1H-pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    Aspirin (CID 2244): Known for its anti-inflammatory properties.

    Salicylsalicylic acid (CID 5161): Used in the treatment of various medical conditions.

    Indomethacin (CID 3715): A nonsteroidal anti-inflammatory drug.

    Sulindac (CID 1548887): Another nonsteroidal anti-inflammatory drug.

Properties

IUPAC Name

2-amino-5-[(3-fluorophenyl)methyl]-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O/c1-7-10(11(17)16-12(14)15-7)6-8-3-2-4-9(13)5-8/h2-5H,6H2,1H3,(H3,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAHCUYHYONOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1)N)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N=C(N1)N)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.